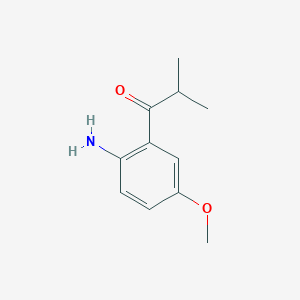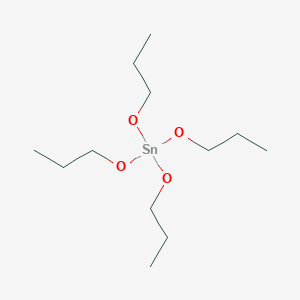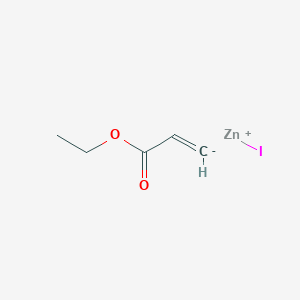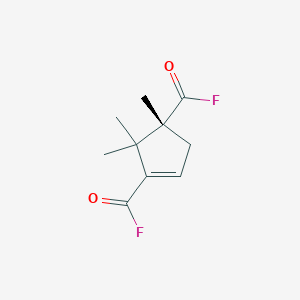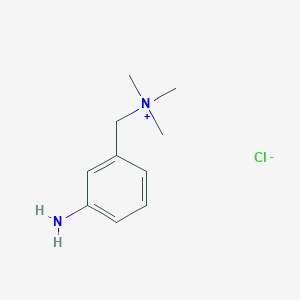
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is a chemical compound with the molecular formula C10H16ClN. It is also known as benzyltrimethylammonium chloride. This compound is a quaternary ammonium salt and is commonly used as a phase transfer catalyst in organic synthesis. It appears as a solid and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanaminium, 3-amino-4-methoxy-N,N,N-trimethyl-, chloride: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and applications.
Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate: This compound contains additional halogen atoms, which can affect its chemical properties and uses.
Uniqueness
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride is unique due to its specific structure, which provides it with distinct phase transfer catalytic properties. Its ability to facilitate reactions between different phases makes it valuable in various chemical processes .
Eigenschaften
CAS-Nummer |
218938-81-9 |
|---|---|
Molekularformel |
C10H17ClN2 |
Molekulargewicht |
200.71 g/mol |
IUPAC-Name |
(3-aminophenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RJHVJMZCSBNJHM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


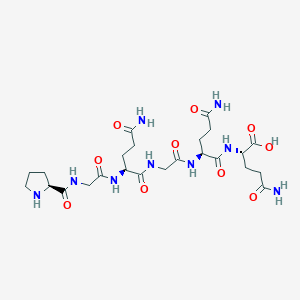

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
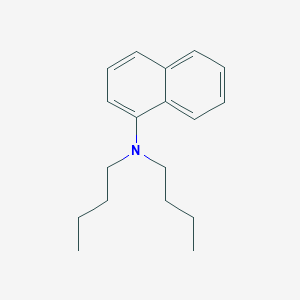
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
